(5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-YL)(4-chlorophenyl)methanone
Description
The compound (5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-YL)(4-chlorophenyl)methanone is a pyrazole-derived molecule featuring a 4-fluorophenyl substituent on the pyrazole ring and a 4-chlorophenyl group attached to the methanone moiety. Its molecular formula is C₁₆H₁₁ClFN₃O, with a calculated molecular weight of 331.73 g/mol .
Properties
IUPAC Name |
[5-amino-1-(4-fluorophenyl)pyrazol-4-yl]-(4-chlorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClFN3O/c17-11-3-1-10(2-4-11)15(22)14-9-20-21(16(14)19)13-7-5-12(18)6-8-13/h1-9H,19H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPBJSPXXKFWOMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=C(N(N=C2)C3=CC=C(C=C3)F)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClFN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00405096 | |
| Record name | [5-amino-1-(4-fluorophenyl)pyrazol-4-yl]-(4-chlorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00405096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
618091-38-6 | |
| Record name | [5-amino-1-(4-fluorophenyl)pyrazol-4-yl]-(4-chlorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00405096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (5-AMINO-1-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL)(4-CHLOROPHENYL)METHANONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Target of Action
Similar compounds have been reported to have a wide range of biological activities, including acting as analgesics, anti-bacterial, anti-convulsant, anti-pyretic, anti-depressant, anti-fungal, anti-inflammatory, antimalarial, anti-microbial, anti-parasitic, and anti-tumour compounds. They also exhibit properties such as human cannabinoid receptors (hCB1 and hCB2), inhibitors of p38 kinase, and CB1 receptor antagonists.
Mode of Action
It is synthesized through a one-pot, multicomponent protocol using alumina–silica-supported mno2 as a recyclable catalyst in water. The cyclo-condensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine results in the formation of the compound.
Biochemical Pathways
Similar compounds have been reported to inhibit p38 kinase, which plays a crucial role in cellular responses to stress and inflammation.
Pharmacokinetics
The compound’s molecular weight (23663) and its solid form suggest that it may have good bioavailability.
Result of Action
Similar compounds have been reported to have a wide range of biological activities, including acting as analgesics, anti-bacterial, anti-convulsant, anti-pyretic, anti-depressant, anti-fungal, anti-inflammatory, antimalarial, anti-microbial, anti-parasitic, and anti-tumour compounds.
Biological Activity
(5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-YL)(4-chlorophenyl)methanone, a compound belonging to the pyrazole class, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various studies.
Chemical Structure and Properties
The compound's chemical structure is characterized by the presence of a pyrazole ring substituted with an amino group and a fluorophenyl moiety, along with a chlorophenyl group. This structural configuration is crucial for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits significant anti-inflammatory , antioxidant , and antitumor activities. Below is a summary of its biological effects:
| Biological Activity | Description |
|---|---|
| Anti-inflammatory | Inhibits pro-inflammatory cytokines and mediators. |
| Antioxidant | Scavenges free radicals and reduces oxidative stress. |
| Antitumor | Exhibits cytotoxic effects against various cancer cell lines. |
The mechanisms underlying the biological activities of (5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-YL)(4-chlorophenyl)methanone include:
- Inhibition of p38 MAP Kinase : The compound has been identified as a selective inhibitor of p38 MAP kinase, which plays a critical role in inflammatory responses. The binding affinity is enhanced through unique interactions within the ATP-binding pocket of the kinase, as evidenced by X-ray crystallography studies .
- Antioxidant Mechanism : The presence of the amino group on the pyrazole ring enhances its ability to donate electrons, thereby neutralizing free radicals .
- Cytotoxicity Against Cancer Cells : Studies have shown that this compound can inhibit cell proliferation in various cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer), with IC50 values indicating potent activity .
Case Studies
- Anti-inflammatory Activity : A study demonstrated that the compound significantly reduced TNF-alpha release in LPS-stimulated models, showcasing its potential as an anti-inflammatory agent .
-
Antitumor Effects : In vitro studies revealed that the compound exhibited cytotoxicity towards cancer cells while sparing normal fibroblasts, indicating selective toxicity . For example:
- HepG2 cells showed a growth inhibition percentage of 54.25%.
- HeLa cells exhibited a growth inhibition percentage of 38.44%.
- Oxidative Stress Reduction : The antioxidant properties were confirmed through assays measuring radical scavenging activity, where the compound displayed significant efficacy compared to standard antioxidants .
Comparison with Similar Compounds
Substituent Effects on Molecular Properties
The table below highlights key structural differences and inferred properties of the target compound and its analogs:
Electronic and Steric Considerations
- Halogen Effects: The target compound’s 4-fluorophenyl and 4-chlorophenyl groups provide distinct electronic profiles. Chlorine, being larger and more polarizable, may increase lipophilicity and influence van der Waals interactions .
- Methoxy vs. Methyl Substituents : The methoxy group in the analog (C₁₇H₁₄ClN₃O₂) introduces polarity, likely improving aqueous solubility compared to the target compound. Conversely, the o-tolyl group in C₁₇H₁₄ClN₃O adds steric bulk, which could hinder binding in biological targets .
Hydrogen Bonding and Crystal Packing
The amino group (-NH₂) at the pyrazole 5-position serves as a hydrogen bond donor, while the ketone oxygen acts as an acceptor. These features may facilitate crystal lattice formation, as observed in related pyrazole derivatives . Compounds with additional hydrogen bond acceptors (e.g., methoxy groups) could exhibit different crystalline arrangements or solubility profiles.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
